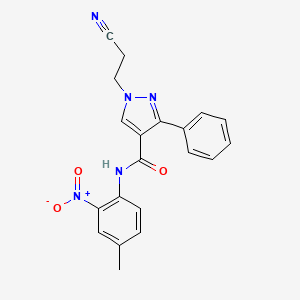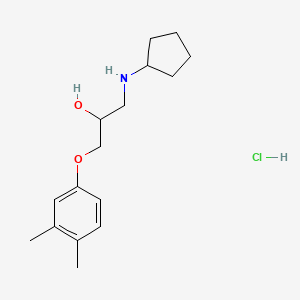![molecular formula C20H26N2O5S2 B4170802 N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)
N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide selectively binds to the active site of BTK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. By blocking BTK activity, N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide demonstrated potent and selective inhibition of BTK activity, with minimal off-target effects. N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide also showed good tolerability and safety in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide also has good pharmacokinetic properties, which make it suitable for oral administration and long-term treatment. However, N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has some limitations in terms of its potency and efficacy, especially in certain types of B-cell malignancies. Moreover, the optimal dosing and treatment schedule of N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide are still being investigated, and more clinical data are needed to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. One possible direction is to explore its combination with other targeted therapies or chemotherapy agents, to enhance its efficacy and overcome resistance mechanisms. Another direction is to investigate its use in other types of B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Moreover, the identification of biomarkers that predict response to N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide could help to personalize treatment and improve patient outcomes. Finally, the development of more potent and selective BTK inhibitors could further enhance the therapeutic potential of this class of drugs.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide was shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide also demonstrated synergistic effects when combined with other targeted therapies or chemotherapy agents.
Eigenschaften
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-15-14-16(2)20(29(25,26)22-10-12-27-13-11-22)17(3)19(15)21(4)28(23,24)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWMIDQLHYXDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4170721.png)
![4-(2-{[4-(allyloxy)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4170731.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)

![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4170770.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4170782.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4170786.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)
![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)

![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)